Methyl 3,5-dibromo-2-fluorophenylacetate

Description

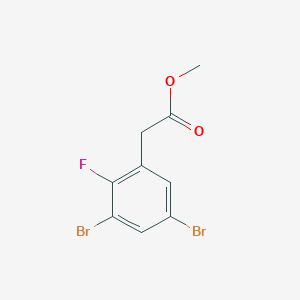

Methyl 3,5-dibromo-2-fluorophenylacetate is a halogenated aromatic ester characterized by a phenylacetate backbone substituted with two bromine atoms at the 3- and 5-positions, a fluorine atom at the 2-position, and a methyl ester group.

Properties

IUPAC Name |

methyl 2-(3,5-dibromo-2-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2FO2/c1-14-8(13)3-5-2-6(10)4-7(11)9(5)12/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZYMHLFDRCJCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=CC(=C1)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- 2-Methyl anthranilate or methyl 2-aminobenzoate derivatives are common starting points for halogenated aromatic acetates.

- Fluorine substitution at the 2-position is introduced either via fluorinated starting materials or through selective fluorination reactions.

Bromination

- Bromination is typically achieved using brominating agents such as tribromo-N-methyl-N-butylimidazole or elemental bromine under controlled temperature conditions.

- The reaction is conducted in solvents like ethanol/water mixtures or ethyl acetate.

- Temperature control (e.g., 0–60 °C) and reaction time (2–4 hours) are critical to achieving selective dibromination at the 3,5-positions without overbromination or side reactions.

Detailed Preparation Method (Adapted from Related Patent CN102399159A)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 2-Methyl anthranilate + tribromo-N-methyl-N-butylimidazole, heated to 60 ± 2 °C, stirred 2.5–3.5 h | Bromination to form 3,5-dibromo intermediate | ~75–82 |

| 2 | Extraction with ether, drying over Na2SO4, concentration | Isolation of brominated intermediate | — |

| 3 | Addition of absolute ethyl alcohol, cooling to 0 °C, slow addition of sodium borohydride (NaBH4), temperature ≤ 5 °C, stirring 8–10 h | Reduction step to convert intermediate to desired amine or ester derivatives | ~72–75 |

| 4 | Filtration, concentration, dissolution in ethyl acetate, decolorization, crystallization | Purification of final product | — |

Note: The above steps are adapted from synthesis of 3,5-dibromo-2-aminobenzaldehyde, a close analog, which shares similar bromination and purification conditions applicable to methyl 3,5-dibromo-2-fluorophenylacetate synthesis.

Alternative Esterification Method for Phenylacetates

- Esterification of 3,5-dibromo-2-fluorophenylacetic acid with methanol in the presence of acid catalysts (e.g., HCl or sulfuric acid) or using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDAC.HCl) with 4-dimethylaminopyridine (DMAP) as catalyst.

- Reaction conditions typically involve stirring at room temperature or mild heating.

- Workup includes aqueous washes with sodium bicarbonate and brine, drying, and purification by silica gel chromatography.

Representative Data Table for Reaction Conditions and Yields

| Reaction Step | Reagents & Catalysts | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination | Tribromo-N-methyl-N-butylimidazole | Ethanol/water | 60 ± 2 | 2.5–3.5 | 75–82 | Controlled addition, stirring |

| Reduction | NaBH4 | Absolute ethanol | 0 to 5 | 8–10 | 72–75 | Temperature control critical |

| Esterification | Methyl alcohol + acid catalyst or EDAC.HCl + DMAP | DCM or methanol | RT to 40 | Overnight | 85–90 | Purification by chromatography |

| Purification | Extraction, drying, recrystallization | Various | Ambient | — | — | Ensures >99% purity |

Research Findings and Notes

- The use of tribromo-N-methyl-N-butylimidazole as a brominating agent provides higher selectivity and yields compared to elemental bromine, with easier handling and fewer side products.

- Temperature control during bromination and reduction steps is crucial to prevent overbromination and decomposition.

- The fluorine substituent at the 2-position influences the electronic environment, enhancing regioselectivity for bromination at the 3,5-positions.

- Esterification via carbodiimide coupling agents allows mild conditions preserving sensitive functional groups.

- Purification by recrystallization from ethyl acetate or chromatography ensures high purity (>99%) suitable for pharmaceutical intermediate applications.

- The described methods are scalable and amenable to industrial production due to straightforward reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dibromo-2-fluorophenylacetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding phenylacetate derivative with fewer halogen atoms.

Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like ether or THF.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.

Major Products Formed

Substitution Reactions: Products include substituted phenylacetates with various functional groups replacing the bromine atoms.

Reduction Reactions: Products include partially or fully reduced phenylacetate derivatives.

Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives of phenylacetate.

Scientific Research Applications

Methyl 3,5-dibromo-2-fluorophenylacetate has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of methyl 3,5-dibromo-2-fluorophenylacetate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The bromine and fluorine atoms can interact with specific amino acid residues in the active site of enzymes or binding sites of receptors, leading to inhibition or modulation of their activity. The ester group can also undergo hydrolysis, releasing the active phenylacetic acid derivative.

Comparison with Similar Compounds

Research Findings and Implications

- Substituent Effects: Bromine’s electron-withdrawing nature increases the compound’s susceptibility to nucleophilic attack compared to chlorine analogs.

- Ester Group Influence : Methyl esters generally exhibit lower boiling points and higher volatility than ethyl esters, as inferred from gas chromatography data in resin studies ().

- Synthetic Utility : The compound’s halogenated structure suggests utility as a precursor in cross-coupling reactions or as a scaffold for drug discovery.

Biological Activity

Methyl 3,5-dibromo-2-fluorophenylacetate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C9H7Br2F O2. It is characterized by a phenyl ring with two bromine atoms at the 3 and 5 positions and a fluorine atom at the 2 position. The synthesis typically involves the esterification of 3,5-dibromo-2-fluorophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid under reflux conditions.

Synthesis Overview:

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Esterification | Reflux with methanol and sulfuric acid |

| 2 | Purification | Recrystallization or chromatography |

Biological Activity

This compound has been investigated for various biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with halogen substitutions can exhibit enhanced antimicrobial properties. This compound's structure allows it to interact effectively with microbial cell membranes or enzymes, potentially disrupting their function. Preliminary studies have shown promising results against a range of bacterial strains.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of specific signaling pathways involved in tumor growth. For instance, one study highlighted its efficacy in reducing viability in prostate cancer cells by inducing oxidative stress .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

- Halogen Bonding: The presence of bromine and fluorine atoms facilitates interactions through halogen bonding, enhancing binding affinity to target proteins.

- Enzyme Inhibition: The compound may inhibit enzymes critical for cellular metabolism or proliferation.

- Oxidative Stress Induction: It can increase reactive oxygen species (ROS) levels within cells, leading to cytotoxic effects on cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study: A study published in the Journal of Medicinal Chemistry evaluated various halogenated phenylacetates for antimicrobial activity. This compound showed significant inhibition against Gram-positive bacteria.

- Anticancer Evaluation: Research conducted at a leading cancer research institute demonstrated that this compound effectively reduced cell viability in several cancer cell lines through ROS-mediated pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.